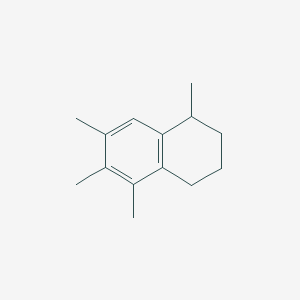
1,5,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene is a hydrocarbon compound with the molecular formula C14H20. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with four methyl groups. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. The process typically uses nickel or palladium catalysts under high pressure and temperature conditions to achieve the desired hydrogenation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalyst systems helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
1,5,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of metal catalysts to further hydrogenate the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with nickel or palladium catalysts.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Further hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,5,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,5,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets. The compound can act as a hydrogen donor in reduction reactions, facilitating the transfer of hydrogen atoms to other molecules. This property is particularly useful in catalytic hydrogenation processes. Additionally, its structural features allow it to participate in electrophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene with similar structural properties but without the methyl substitutions.
Tetramethyl acetyloctahydronaphthalenes: Compounds with additional functional groups and hydrogenation, used in fragrance and flavor industries.
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Another derivative with different methyl group positions, used in various chemical applications.
Uniqueness
1,5,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific methyl group substitutions, which impart distinct chemical and physical properties. These substitutions influence its reactivity and make it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
62668-69-3 |
|---|---|
Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
1,5,6,7-tetramethyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C14H20/c1-9-6-5-7-13-12(4)11(3)10(2)8-14(9)13/h8-9H,5-7H2,1-4H3 |
InChI Key |
ZOLODEDLIFDQIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C=C(C(=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















